1,3-PBIT dihydrobromide

Description

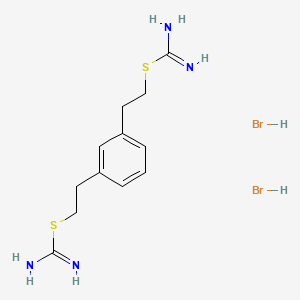

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGFTJSDASEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-PBIT dihydrobromide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 1,3-PBIT Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: Selective Inhibition of iNOS

This compound functions as a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1] Overexpression or dysregulation of iNOS can lead to excessive NO production, contributing to tissue damage in various disease states.[1]

The selectivity of 1,3-PBIT for iNOS over the other isoforms is a key feature of its pharmacological profile. This selectivity is crucial for therapeutic applications, as it allows for the targeted inhibition of pathological NO production without interfering with the essential physiological functions of nNOS and eNOS.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantified using purified human enzymes. The inhibition constant (Ki) values demonstrate its high affinity for iNOS compared to eNOS and nNOS.

| Enzyme Isoform | Inhibition Constant (Ki) |

| iNOS | 47 nM[2][3][][5] |

| eNOS | 9 µM[2][3][][5] |

| nNOS | 0.25 µM[2][3][][5] |

It is important to note that while potent against the purified enzyme, the inhibitory effect of 1,3-PBIT is significantly reduced in whole-cell assays, which is thought to be due to poor membrane permeability.[2][3][][5]

Signaling Pathway of iNOS Inhibition

The primary mechanism of this compound involves the direct inhibition of the iNOS enzyme, thereby blocking the synthesis of nitric oxide. This intervention prevents the downstream effects of excessive NO, which can include cytotoxicity and inflammation.

Caption: Signaling pathway illustrating the inhibition of iNOS by this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of this compound on iNOS.

In Vitro iNOS Inhibition Assay (Enzyme Activity)

This protocol outlines the measurement of iNOS activity by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

Purified recombinant human iNOS

-

L-[³H]arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin

-

FAD

-

FMN

-

This compound stock solution

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Dowex AG 50WX-8 resin

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, FAD, and FMN.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified iNOS and L-[³H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]arginine from L-[³H]citrulline.

-

Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50/Ki value.

Caption: Workflow for in vitro iNOS inhibition assay.

Cellular Nitrite Assay (Whole-Cell Activity)

This protocol measures the accumulation of nitrite, a stable oxidation product of NO, in the supernatant of cultured cells.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound stock solution

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard curve

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

-

Incubate for a period sufficient for NO production (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and the sodium nitrite standards.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of iNOS in various biological and pathological processes. Its high potency and selectivity for iNOS make it a preferred inhibitor for in vitro studies. However, its limited cell permeability should be taken into consideration when designing and interpreting data from cellular assays. Future research may focus on developing derivatives of 1,3-PBIT with improved cellular uptake to enhance its therapeutic potential.

References

1,3-PBIT Dihydrobromide: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Abstract

1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, mechanism of action, and experimental applications. The guide includes a summary of its inhibitory activity, a plausible experimental protocol for assessing its function, and a visualization of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a small molecule belonging to the isothiourea class of compounds. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | PubChem |

| Molecular Formula | C₁₂H₂₀Br₂N₄S₂ | PubChem |

| Molecular Weight | 444.25 g/mol | PubChem |

| CAS Number | 200716-66-1 | InvivoChem[1] |

| Appearance | Crystalline Solid | BOC Sciences |

| Hydrogen Bond Donor Count | 6 | InvivoChem[1] |

| Hydrogen Bond Acceptor Count | 4 | InvivoChem[1] |

| Rotatable Bond Count | 8 | InvivoChem[1] |

Mechanism of Action and Biological Activity

1,3-PBIT is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). 1,3-PBIT exhibits high selectivity for the iNOS isoform.[2][3]

Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. By selectively inhibiting iNOS, 1,3-PBIT can mitigate the detrimental effects of excessive NO production without interfering with the essential physiological functions of nNOS and eNOS, such as neurotransmission and blood pressure regulation.[4]

Inhibitory Activity

The inhibitory potency of 1,3-PBIT against the different human NOS isoforms has been determined in studies with purified enzymes. The key quantitative data are presented in the table below.

| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Selectivity (iNOS vs. eNOS) | Source |

| Ki | 47 nM | 0.25 µM | 9 µM | ~190-fold | APExBIO[2] |

| IC₅₀ | 150 µM (in DLD-1 cells) | - | - | - | APExBIO[2] |

Note: The significantly higher IC₅₀ value in whole cells is presumed to be due to poor membrane permeability.[2][5]

Signaling Pathway

1,3-PBIT exerts its biological effects by inhibiting the production of nitric oxide (NO) by iNOS. This intervention has downstream consequences on various signaling pathways. The diagram below illustrates the position of 1,3-PBIT in the iNOS signaling cascade.

Caption: Signaling pathway of iNOS inhibition by 1,3-PBIT.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

Objective: To determine the in vitro inhibitory effect of this compound on purified iNOS enzyme activity.

Materials:

-

Purified recombinant human iNOS enzyme

-

This compound

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Calmodulin (cofactor)

-

FAD and FMN (cofactors)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the 1,3-PBIT stock solution to obtain a range of test concentrations.

-

Prepare a reaction mixture containing the iNOS enzyme, L-arginine, and all necessary cofactors in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add a fixed volume of the iNOS reaction mixture.

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known iNOS inhibitor).

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

-

Nitrite Detection (Griess Reaction):

-

Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

-

Add the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development. The nitrite produced by iNOS will react with the Griess reagent to form a colored azo compound.

-

-

Data Analysis:

-

Measure the absorbance of each well at ~540 nm using a microplate reader.

-

Generate a standard curve using the nitrite standard solution.

-

Calculate the concentration of nitrite produced in each well from the standard curve.

-

Determine the percentage of iNOS inhibition for each concentration of 1,3-PBIT.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

The workflow for screening iNOS inhibitors like 1,3-PBIT is depicted in the diagram below.

Caption: Experimental workflow for iNOS inhibitor screening.

Synthesis

Conclusion

This compound is a valuable research tool for studying the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a preferred inhibitor in many experimental settings. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this compound into their studies.

References

An In-depth Technical Guide to 1,3-PBIT Dihydrobromide: A Potent and Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,3-PBIT dihydrobromide, chemically known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. Its ability to preferentially target iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable research tool for investigating the physiological and pathological roles of iNOS. This selectivity is crucial for dissecting the specific contributions of iNOS in various inflammatory and disease models, without the confounding effects of inhibiting the constitutive NOS isoforms that are vital for normal physiological functions like blood pressure regulation and neurotransmission.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Species | Isoform | Value | Reference |

| Ki | Human | iNOS | 47 nM | [1] |

| Human | eNOS | 9,000 nM (9 µM) | [1] | |

| Human | nNOS | 250 nM (0.25 µM) | [1] | |

| Selectivity | Human | iNOS vs. eNOS | ~191-fold | [1] |

| Human | iNOS vs. nNOS | ~5.3-fold | [1] |

Mechanism of Action and Signaling Pathway

1,3-PBIT is a competitive inhibitor of iNOS, meaning it competes with the enzyme's natural substrate, L-arginine, for binding to the active site. By occupying the active site, 1,3-PBIT prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key event in the pathophysiology of various inflammatory conditions and septic shock. By inhibiting iNOS, 1,3-PBIT effectively reduces the excessive production of NO in inflammatory settings.

The induction of iNOS is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS). These inflammatory stimuli activate intracellular signaling cascades, primarily the NF-κB pathway, leading to the transcription and translation of the iNOS gene. Once expressed, iNOS produces large, sustained amounts of NO. 1,3-PBIT acts downstream of iNOS expression by directly inhibiting the enzymatic activity.

References

1,3-PBIT Dihydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-PBIT dihydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document details its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Overview

This compound, chemically known as S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, was identified as a potent and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Its discovery was a significant step in the development of selective inhibitors targeting different NOS isoforms, which is crucial for therapeutic applications due to the distinct physiological roles of each isoform.

The seminal work by Garvey and colleagues in 1994 introduced a series of bisisothioureas, among which 1,3-PBIT stood out for its remarkable selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is critical, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound against the three purified human nitric oxide synthase isoforms are summarized in the table below. The data is derived from the foundational study by Garvey et al. (1994).

| Enzyme Isoform | Ki (nM) | Selectivity (fold vs. iNOS) |

| Human iNOS | 47 | 1 |

| Human eNOS | 9000 | 191 |

| Human nNOS | 250 | 5.3 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is based on the likely synthetic route for bisisothiourea compounds as described in the chemical literature.

Experimental Protocol: Synthesis of S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide

Materials:

-

1,3-Bis(2-bromoethyl)benzene

-

Thiourea

-

Ethanol

-

Hydrobromic acid (48%)

Procedure:

-

Step 1: Formation of the Isothiouronium Salt. A solution of 1,3-bis(2-bromoethyl)benzene in ethanol is prepared. To this solution, a molar excess of thiourea (typically 2.2 equivalents) is added.

-

Step 2: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours) to ensure the complete formation of the bisisothiouronium salt. The progress of the reaction can be monitored by thin-layer chromatography.

-

Step 3: Crystallization and Isolation. After the reaction is complete, the mixture is allowed to cool to room temperature. The product, S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, will precipitate out of the solution.

-

Step 4: Purification. The crude product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 5: Characterization. The final product is dried under vacuum and its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. By competing with the natural substrate, L-arginine, it prevents the synthesis of nitric oxide (NO). The overproduction of NO by iNOS is implicated in various inflammatory diseases and septic shock, making its selective inhibition a key therapeutic strategy.

The signaling pathway leading to the expression and activation of iNOS is complex and typically initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.

Caption: iNOS Signaling Pathway and Inhibition by 1,3-PBIT.

Experimental Protocols

Protocol for Determination of Inhibitory Potency (Ki)

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for iNOS.

Materials:

-

Purified human iNOS, eNOS, and nNOS enzymes

-

L-[14C]-arginine (radiolabeled substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for eNOS and nNOS)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Prepare solutions of purified iNOS, eNOS, and nNOS in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In separate microcentrifuge tubes, combine the reaction buffer, cofactors, and a fixed concentration of L-[14C]-arginine. For eNOS and nNOS assays, also include calmodulin and Ca2+.

-

Inhibition Assay: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiation of Reaction: Add the respective NOS enzyme to each tube to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]-arginine.

-

Separation of Product: Centrifuge the tubes to pellet the resin. The supernatant will contain the L-[14C]-citrulline product.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the rate of reaction (formation of L-[14C]-citrulline) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

-

Experimental Workflow for Screening iNOS Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of novel iNOS inhibitors, a process for which this compound serves as a model compound.

Caption: Workflow for iNOS Inhibitor Discovery and Development.

Conclusion

This compound remains a cornerstone in the study of nitric oxide synthase inhibition. Its high potency and selectivity for iNOS make it an invaluable research tool for elucidating the roles of iNOS in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of selective enzyme inhibition for therapeutic benefit.

1,3-PBIT Dihydrobromide: A Technical Guide to its Binding Affinity for Inducible Nitric Oxide Synthase (iNOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 1,3-PBIT dihydrobromide for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity

This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). Its binding affinity is significantly higher for iNOS compared to the other major NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS), highlighting its selectivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, where a lower Ki value indicates a stronger binding.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 1,3-PBIT | Human iNOS | 47 nM |

| 1,3-PBIT | Human eNOS | 9 µM (9000 nM) |

| 1,3-PBIT | Human nNOS | 0.25 µM (250 nM) |

Note: It has been observed that the inhibitory effect of 1,3-PBIT in whole-cell assays is less pronounced, which is thought to be due to limited permeability across the cell membrane.

Experimental Protocols

The determination of the binding affinity of 1,3-PBIT for iNOS typically involves enzymatic assays that measure the production of nitric oxide (NO) or the conversion of the substrate L-arginine to L-citrulline. Below are detailed methodologies for two common approaches.

L-Arginine to L-Citrulline Conversion Assay

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant human iNOS

-

L-[³H]arginine

-

This compound (or other inhibitor)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (H4B)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

Dowex AG 50W-X8 resin (sodium form)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and tetrahydrobiopterin.

-

Inhibitor Incubation: In a series of microcentrifuge tubes, add increasing concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add purified iNOS to each tube and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding L-[³H]arginine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1,3-PBIT. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine) and its Michaelis-Menten constant (Km) for iNOS.

Griess Assay for Nitric Oxide Quantification

This colorimetric assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in the supernatant of cells that express iNOS.

Materials:

-

RAW 264.7 murine macrophage cell line (or other suitable cell line)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound

-

Cell culture medium

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Cell Culture and iNOS Induction: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. Induce the expression of iNOS by treating the cells with LPS and IFN-γ for a specified time (e.g., 18-24 hours).

-

Inhibitor Treatment: After the induction period, treat the cells with various concentrations of this compound. Include a positive control (induced cells without inhibitor) and a negative control (uninduced cells).

-

Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 6-24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of the Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 value of 1,3-PBIT and subsequently the Ki value as described in the previous method.

Signaling Pathways and Experimental Workflows

Visual representations of the iNOS activation pathway and a generalized experimental workflow for determining inhibitor binding affinity are provided below using Graphviz (DOT language).

Caption: iNOS activation pathway initiated by LPS.

Caption: Experimental workflow for Ki determination.

A Technical Guide to 1,3-PBIT Dihydrobromide for Nitric Oxide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from neurotransmission and vascular homeostasis to inflammation and host defense. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to immunological stimuli, such as endotoxins and pro-inflammatory cytokines, leading to the production of large, sustained amounts of NO. This high-output NO production by iNOS is a critical component of the innate immune response but can also contribute to tissue damage in chronic inflammatory conditions and septic shock.

The distinct roles of the NOS isoforms have made the development of isoform-selective inhibitors a key objective in pharmacology. Selective inhibition of iNOS is a promising therapeutic strategy for a variety of inflammatory disorders, as it may mitigate the detrimental effects of excessive NO production without interfering with the essential physiological functions of nNOS and eNOS.

This technical guide provides an in-depth overview of 1,3-Phenylenebis(1,2-ethanediyl)bisisothiourea dihydrobromide (1,3-PBIT), a potent and selective inhibitor of iNOS. We will delve into its mechanism of action, pharmacological properties, and its application in nitric oxide research, providing detailed experimental protocols and data to facilitate its use in a laboratory setting.

1,3-PBIT Dihydrobromide: A Profile

1,3-PBIT is a small molecule inhibitor that demonstrates significant selectivity for the inducible isoform of nitric oxide synthase. Its chemical structure and properties are summarized below.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide |

| Molecular Formula | C₁₂H₂₀Br₂N₄S₂ |

| Molecular Weight | 444.3 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action and Selectivity

1,3-PBIT acts as a competitive inhibitor at the L-arginine binding site of iNOS. The isothiourea moieties of the molecule mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme and prevent the conversion of L-arginine to L-citrulline and nitric oxide.

A key feature of 1,3-PBIT is its selectivity for iNOS over the constitutive isoforms, nNOS and eNOS. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent.

Inhibitory Potency and Selectivity of this compound

| NOS Isoform | Kᵢ (nM)[1][2] | Selectivity Ratio (vs. iNOS) |

| iNOS (human) | 47[1][2] | 1 |

| nNOS (human) | 250[1] | ~5.3 |

| eNOS (human) | 9000[1][2] | ~191 |

Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

The data clearly indicates that 1,3-PBIT is a potent inhibitor of iNOS with significantly lower affinity for nNOS and eNOS, demonstrating a 191-fold selectivity for iNOS over eNOS.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1,3-PBIT to study iNOS activity and its inhibition.

In Vitro iNOS Inhibition Assay (Purified Enzyme)

This protocol describes how to determine the inhibitory potency (IC₅₀) of 1,3-PBIT against purified iNOS enzyme.

Materials:

-

Purified recombinant iNOS enzyme

-

This compound

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

-

Griess Reagent System (for NO detection) or [³H]-L-arginine (for citrulline assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve 1,3-PBIT in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a reaction mixture containing L-arginine, NADPH, calmodulin, and BH₄ in the assay buffer.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add a fixed amount of purified iNOS enzyme to each well.

-

Add varying concentrations of 1,3-PBIT to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the reaction mixture to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantify NO Production:

-

Griess Assay: Measure the accumulation of nitrite, a stable oxidation product of NO.

-

Add Griess reagents A and B to each well according to the manufacturer's instructions.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Citrulline Assay: If using [³H]-L-arginine, measure the formation of [³H]-L-citrulline.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate [³H]-L-citrulline from unreacted [³H]-L-arginine using cation exchange resin.

-

Quantify the radioactivity of the eluted [³H]-L-citrulline using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the percentage of iNOS inhibition for each concentration of 1,3-PBIT compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular iNOS Inhibition Assay in DLD-1 Cells

This protocol details the methodology for assessing the inhibitory effect of 1,3-PBIT on iNOS activity in a human colorectal adenocarcinoma cell line, DLD-1.

Materials:

-

DLD-1 cells (ATCC® CCL-221™)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Cytokine cocktail for iNOS induction (e.g., human IFN-γ, IL-1β, and TNF-α)

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture DLD-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

iNOS Induction and Inhibitor Treatment:

-

Remove the culture medium and replace it with fresh medium containing the cytokine cocktail to induce iNOS expression.

-

Simultaneously, treat the cells with various concentrations of 1,3-PBIT. Include a positive control (cytokine stimulation without inhibitor) and a negative control (no stimulation, no inhibitor).

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for iNOS expression and NO production.

-

-

Measurement of Nitrite Production:

-

Collect the cell culture supernatant from each well.

-

Perform the Griess assay on the supernatants as described in the in vitro protocol to quantify nitrite levels.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of nitrite production at each 1,3-PBIT concentration relative to the cytokine-stimulated control.

-

Determine the IC₅₀ value as described previously.

-

In Vivo iNOS Inhibition in a Rat Model of Endotoxemia

This protocol outlines an in vivo experiment to evaluate the efficacy of 1,3-PBIT in a lipopolysaccharide (LPS)-induced endotoxemia model in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Catheters for blood pressure measurement

-

Blood collection tubes

-

Griess Reagent System

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

On the day of the experiment, anesthetize the rats.

-

Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.

-

-

Induction of Endotoxemia:

-

Administer LPS (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce a systemic inflammatory response and iNOS expression.

-

-

Treatment with 1,3-PBIT:

-

Administer 1,3-PBIT (e.g., 10 mg/kg, i.p.) at a specified time point relative to the LPS challenge (e.g., 1 hour after). A vehicle control group should also be included.

-

-

Monitoring and Sample Collection:

-

Continuously monitor mean arterial pressure (MAP) for several hours.

-

At the end of the experiment, collect blood samples via cardiac puncture.

-

-

Measurement of Plasma Nitrite/Nitrate:

-

Centrifuge the blood to obtain plasma.

-

Deproteinate the plasma samples.

-

Measure the total nitrite and nitrate levels in the plasma using the Griess assay, which may require a nitrate reductase step to convert nitrate to nitrite.

-

-

Data Analysis:

-

Compare the changes in MAP and plasma nitrite/nitrate levels between the LPS-treated group and the group treated with LPS and 1,3-PBIT.

-

Use appropriate statistical tests to determine the significance of the effects.

-

Signaling Pathways and Visualization

The induction of iNOS is a complex process involving multiple signaling pathways, primarily triggered by inflammatory stimuli. Understanding these pathways is crucial for contextualizing the action of iNOS inhibitors like 1,3-PBIT.

iNOS Induction Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS protein. Pro-inflammatory cytokines like TNF-α and IL-1β can also activate this pathway, often synergizing with LPS to enhance iNOS expression.

References

The Role of 1,3-PBIT Dihydrobromide in Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response implicated in a vast array of pathologies, from autoimmune disorders to neurodegenerative diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes. The inducible isoform, iNOS (or NOS-2), is of particular interest in inflammatory conditions due to its capacity to produce large, sustained amounts of NO upon stimulation by pro-inflammatory signals. 1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, has emerged as a potent and highly selective inhibitor of iNOS. This technical guide provides an in-depth overview of the role of this compound in inflammation studies, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data to support its use as a valuable tool in inflammation research and drug development.

Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase

This compound exerts its anti-inflammatory potential through the potent and selective inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Unlike the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which play crucial physiological roles, iNOS is primarily expressed in response to inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[3][4] Once expressed, iNOS produces high concentrations of nitric oxide, which can contribute to tissue damage and perpetuate the inflammatory response.

The selectivity of 1,3-PBIT for iNOS over the constitutive isoforms is a critical attribute, as non-selective NOS inhibition can lead to undesirable side effects. 1,3-PBIT has been shown to be approximately 190-fold more selective for iNOS versus eNOS.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as an iNOS inhibitor has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Constants (Ki) of this compound for Human NOS Isoforms

| NOS Isoform | Ki Value | Reference |

| Inducible NOS (iNOS) | 47 nM | [1][2] |

| Endothelial NOS (eNOS) | 9 µM | [1][2] |

| Neuronal NOS (nNOS) | 0.25 µM | [1][2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Cell Line | Assay Conditions | IC50 Value | Reference |

| DLD-1 (Human Colon Adenocarcinoma) | Inhibition of human iNOS in whole cells | 150 µM | [1] |

Note: The higher IC50 value in whole cells compared to the Ki value with the purified enzyme is presumed to be due to poor membrane permeability.[1][2]

Signaling Pathways in Inflammation Modulated by this compound

The primary signaling pathway influenced by 1,3-PBIT is the one governed by iNOS and its product, nitric oxide. In an inflammatory context, the expression of the iNOS gene is predominantly regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

The iNOS/NF-κB Signaling Pathway:

-

Inflammatory Stimulus: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), initiate the signaling cascade.[3][4]

-

NF-κB Activation: These stimuli lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.[5][6]

-

iNOS Gene Transcription: In the nucleus, NF-κB binds to specific promoter regions of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.[5][6]

-

Nitric Oxide Production: The newly synthesized iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and a high output of nitric oxide (NO).

-

Inflammatory Response: This surge in NO contributes to various aspects of the inflammatory response, including vasodilation, and can also lead to oxidative stress and cytotoxicity. Furthermore, NO can modulate the function of other inflammatory proteins and enzymes.

By inhibiting iNOS, this compound directly blocks the production of nitric oxide, thereby attenuating the downstream inflammatory effects mediated by this molecule.

Experimental Protocols

The investigation of this compound's anti-inflammatory effects involves a range of in vitro and in vivo experimental models.

In Vitro Assays

4.1.1. Determination of Nitric Oxide Production (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are seeded in 96-well plates and cultured to confluence.

-

Stimulation: Cells are treated with an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), with or without varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction:

-

50 µL of the supernatant is mixed with 50 µL of Sulfanilamide solution.

-

The mixture is incubated for 5-10 minutes at room temperature, protected from light.

-

50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution is added.

-

After another 5-10 minute incubation at room temperature, protected from light, a purple azo compound is formed.

-

-

Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

4.1.2. Measurement of iNOS Protein Expression (Western Blot)

This technique quantifies the amount of iNOS protein in cell lysates.

-

Cell Lysis: Following treatment with LPS and/or 1,3-PBIT, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for iNOS.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

4.1.3. Assessment of NOS Enzymatic Activity (L-Citrulline Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

-

Sample Preparation: Cell lysates or purified enzymes are used.

-

Reaction Mixture: The sample is incubated with a reaction mixture containing radiolabeled L-arginine (e.g., [³H]L-arginine), NADPH, and other necessary cofactors.

-

Reaction Termination: The reaction is stopped, typically by adding a stop buffer.

-

Separation: The radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the L-citrulline fraction is measured by liquid scintillation counting, which is proportional to the NOS activity.

In Vivo Models

4.2.1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is widely used to study acute systemic inflammatory responses.

-

Animal Model: Typically, mice or rats are used.

-

Administration of 1,3-PBIT: The compound is administered (e.g., intraperitoneally or orally) at various doses prior to the inflammatory challenge.

-

LPS Challenge: A single dose of LPS (e.g., 1-5 mg/kg) is administered, usually via intraperitoneal injection.

-

Sample Collection: At specific time points after LPS administration (e.g., 1, 3, 6, or 24 hours), blood and/or tissues are collected.

-

Analysis:

-

Serum levels of nitric oxide (measured as nitrite/nitrate) can be determined using the Griess assay.

-

Tissue expression of iNOS can be analyzed by Western blot or immunohistochemistry.

-

Serum or tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) can be quantified using ELISA.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

This compound is a powerful and selective tool for the study of inflammation. Its specific inhibition of iNOS allows for the targeted investigation of the role of this enzyme in various inflammatory processes, without the confounding effects of inhibiting the constitutively expressed NOS isoforms. The detailed mechanism of action, supported by quantitative data and established experimental protocols, makes 1,3-PBIT an invaluable compound for researchers in academia and industry who are focused on dissecting the complexities of inflammation and developing novel anti-inflammatory therapeutics. Further research to directly quantify the effects of 1,3-PBIT on the production of a broad range of cytokines and other inflammatory mediators will continue to enhance its utility and solidify its position as a cornerstone research tool in the field of inflammation.

References

- 1. Suppression of pro-inflammatory cytokine release by selective inhibition of inducible nitric oxide synthase in mucosal explants from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S,S'-(1,3-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea | C12H18N4S2 | CID 1331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of short-time treatment with TNF-α on stem cell activity and barrier function in enteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Effects of three anti-TNF-alpha drugs: etanercept, infliximab and pirfenidone on release of TNF-alpha in medium and TNF-alpha associated with the cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-PBIT Dihydrobromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-PBIT dihydrobromide, also known as S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2). Nitric oxide (NO) produced by iNOS is a key signaling and effector molecule in a variety of physiological and pathological processes, including inflammation, immune responses, and neurotransmission. The overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS like this compound are valuable tools for investigating the role of iNOS in cellular and disease models.

A critical consideration for the use of this compound in cell culture is its reportedly poor membrane permeability. This characteristic can significantly diminish its inhibitory efficacy in whole-cell-based assays compared to its potent activity against the purified enzyme. Researchers should be mindful of this limitation when designing and interpreting experimental outcomes.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. By occupying this site, it prevents the natural substrate, L-arginine, from binding and being converted to L-citrulline and nitric oxide. Its selectivity for iNOS over the other nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a specific tool for studying iNOS-mediated pathways.

Data Presentation

The following table summarizes the known quantitative data for this compound against purified human nitric oxide synthase isoforms. It is important to note that whole-cell efficacy may be substantially lower due to limited cell permeability.

| Enzyme | Inhibition Constant (Ki) | Selectivity vs. iNOS |

| Human iNOS | 47 nM | - |

| Human eNOS | 9 µM | ~191-fold |

| Human nNOS | 0.25 µM | ~5.3-fold |

Signaling Pathway

The following diagram illustrates the general signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide. This compound acts by directly inhibiting the iNOS enzyme in this pathway.

Caption: iNOS signaling pathway and the inhibitory action of 1,3-PBIT.

Experimental Protocols

Due to the limited published data on the use of this compound in whole-cell assays, the following protocols are provided as general guidelines for assessing iNOS inhibition in cell culture. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

General Cell Culture and iNOS Induction

This protocol is applicable to macrophage-like cell lines such as RAW 264.7 or THP-1, which are commonly used to study inflammation and iNOS activity.

Materials:

-

RAW 264.7 or THP-1 cells

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for approximately 80-90% confluency at the end of the experiment.

-

Cell Adherence/Stabilization: Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). It is crucial to determine the solubility and stability of the compound in your chosen solvent. Dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar) due to the poor cell permeability. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

-

iNOS Induction: Following pre-treatment, add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells to induce iNOS expression. Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with the vehicle control.

-

Incubation: Incubate the cells for the desired period to allow for iNOS expression and NO production (typically 18-24 hours).

-

Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide measurement. The cells can be harvested for protein analysis (e.g., Western blot for iNOS expression) or viability assays.

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a common method for measuring nitrite (a stable and quantifiable breakdown product of NO) in the cell culture supernatant.

Materials:

-

Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in a complete culture medium to generate a standard curve (e.g., 0-100 µM).

-

Assay: In a 96-well plate, add 50 µL of each standard and 50 µL of the collected cell culture supernatants.

-

Griess Reagent Addition: Add 50 µL of Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay

It is essential to assess the cytotoxicity of this compound at the tested concentrations to ensure that any observed decrease in NO production is not due to cell death.

Materials:

-

MTT, XTT, or PrestoBlue™ reagent

-

Solubilization solution (if using MTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

After collecting the supernatant for the Griess assay, add the viability reagent to the remaining cells in each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

If using MTT, add the solubilization solution.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to the untreated control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A generalized workflow for testing this compound.

Important Considerations

-

Poor Cell Permeability: As repeatedly emphasized, the primary challenge with using this compound in cell culture is its limited ability to cross the cell membrane. This may necessitate the use of higher concentrations than what its Ki value against the purified enzyme would suggest.

-

Dose-Response and Time-Course Experiments: It is imperative to perform thorough dose-response and time-course experiments to identify an effective and non-toxic concentration range for your specific cell line and experimental setup.

-

Appropriate Controls: Always include positive controls (cells stimulated with LPS/IFN-γ without the inhibitor) and negative controls (unstimulated cells and vehicle-treated cells) to ensure the validity of your results.

-

Alternative iNOS inhibitors: If significant inhibition is not observed even at high concentrations of this compound, consider using other well-established, cell-permeable iNOS inhibitors, such as 1400W, for comparison.

-

Solubility and Stability: Confirm the solubility and stability of this compound in your cell culture medium and experimental conditions.

By carefully considering these factors and following the outlined protocols, researchers can effectively utilize this compound as a tool to investigate the role of iNOS in their in vitro models.

Application Notes and Protocols for 1,3-PBIT Dihydrobromide in iNOS Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and other inflammatory mediators.[1] Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory diseases and septic shock.[2][3] Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.[1] 1,3-PBIT dihydrobromide (S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide) is a potent and selective inhibitor of human iNOS, making it a valuable tool for studying the role of iNOS in various biological systems.[4] This document provides detailed application notes and protocols for the use of this compound in iNOS activity assays.

Chemical and Physical Properties

This compound is a water-soluble salt of the isothiourea derivative, 1,3-PBIT. A summary of its key properties is provided in the table below.

| Property | Value |

| Chemical Name | S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide |

| Molecular Formula | C₁₂H₁₈N₄S₂ · 2HBr |

| Molecular Weight | 444.2 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in Water (≤100 mg/ml) |

| Storage | Store at -20°C |

Mechanism of Action and Selectivity

1,3-PBIT is a potent inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its mechanism of action is competitive inhibition at the L-arginine binding site of the enzyme.[4] A notable feature of 1,3-PBIT is its high selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). However, its efficacy in whole-cell assays is reported to be diminished, which is presumed to be due to poor membrane permeability.[4]

The inhibitory constants for 1,3-PBIT against purified human NOS isoforms are summarized below, highlighting its selectivity for iNOS.

| NOS Isoform | Kᵢ (Inhibitory Constant) | Selectivity vs. iNOS |

| iNOS | 47 nM | - |

| nNOS | 0.25 µM | ~5.3-fold |

| eNOS | 9 µM | ~191-fold |

Signaling Pathway of iNOS Inhibition

The following diagram illustrates the canonical pathway of NO production by iNOS and the point of inhibition by 1,3-PBIT.

Caption: iNOS induction and inhibition pathway by 1,3-PBIT.

Experimental Protocols

The following protocols are designed for the in vitro assessment of iNOS activity and its inhibition by this compound. The primary method described is a colorimetric assay based on the Griess reaction, which measures nitrite, a stable and quantifiable end-product of NO oxidation.

Preparation of Cell Lysates for iNOS Activity Assay

This protocol is suitable for cultured cells, such as murine macrophage cell line RAW 264.7, stimulated to express iNOS.

Materials:

-

Cell culture medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Culture and iNOS Induction: Plate cells at an appropriate density and allow them to adhere overnight. Induce iNOS expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 18-24 hours.

-

Cell Harvesting: After induction, remove the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Homogenization: Homogenize the cells by sonicating on ice or by repeated pipetting.

-

Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic iNOS enzyme, to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of iNOS activity.

iNOS Activity Assay using the Griess Reagent System

This assay measures the accumulation of nitrite in the reaction mixture as an indicator of iNOS activity.

Materials:

-

Cell lysate containing iNOS

-

This compound stock solution (dissolved in water or appropriate buffer)

-

NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

-

NADPH solution (e.g., 10 mM)

-

L-Arginine solution (substrate)

-

Tetrahydrobiopterin (BH₄) solution

-

Calmodulin solution (though iNOS is largely calmodulin-independent, its presence can stabilize the enzyme)

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Experimental Workflow Diagram:

Caption: Experimental workflow for the iNOS activity assay.

Procedure:

-

Prepare Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the NOS reaction buffer.

-

Set up the Reaction Plate: In a 96-well plate, set up the following wells in duplicate or triplicate:

-

Blank: Reaction buffer only.

-

Control (No Inhibitor): Cell lysate + vehicle control.

-

Inhibitor Wells: Cell lysate + varying concentrations of this compound.

-

-

Inhibitor Addition: Add the desired concentrations of this compound or vehicle to the respective wells.

-

Enzyme Addition: Add an equal amount of cell lysate protein to each well (except the blank).

-

Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Prepare a reaction master mix containing L-arginine, NADPH, BH₄, and calmodulin in the NOS reaction buffer. Add this master mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of iNOS activity).

-

Concluding Remarks

This compound is a valuable pharmacological tool for the selective inhibition of iNOS. The protocols provided herein offer a robust framework for assessing its inhibitory potential in in vitro settings. Researchers should optimize assay conditions, such as incubation times and enzyme concentration, for their specific experimental system to ensure accurate and reproducible results. Given its reported poor cell permeability, for cell-based assays measuring downstream effects of NO, higher concentrations or alternative delivery methods might be necessary.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. abcam.com [abcam.com]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-PBIT Dihydrobromide Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] 1,3-PBIT shows significant selectivity for iNOS, making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes, including inflammation and blood pressure regulation.[1][2]

This document provides detailed protocols for the preparation of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 200716-66-1 | [1] |

| Molecular Formula | C₁₂H₁₈N₄S₂ • 2HBr | [1][3] |

| Molecular Weight | 444.2 g/mol | [1][3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

Inhibitory Activity and Selectivity

This compound exhibits potent inhibition of iNOS with significantly lower affinity for eNOS and nNOS.

| Enzyme Target | Kᵢ (Inhibition Constant) | Selectivity vs. iNOS | Reference |

| Human iNOS | 47 nM | - | [1][2][4] |

| Human nNOS | 0.25 µM | 5.3-fold | [1][2][4] |

| Human eNOS | 9 µM | 190-fold | [1][2] |

Note: In whole-cell assays, such as with DLD-1 cells, the inhibitory concentration (IC₅₀) for human iNOS was found to be 150 µM, which is suggested to be due to poor membrane permeability.[1][2]

Solubility Data

Proper solubilization is critical for experimental accuracy. The solubility of this compound in common laboratory solvents is detailed below.

| Solvent | Solubility | Notes | Reference |

| Water | ≤100 mg/mL | High solubility in aqueous solutions. | [1] |

| DMSO | Soluble | While soluble, water is the preferred solvent for initial stock preparation due to its high solubility. DMSO can be used if required by the experimental setup. | [4] |

Experimental Protocols: Stock Solution Preparation

This section provides a detailed protocol for preparing aqueous stock solutions of this compound.

5.1. Materials

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Calibrated analytical balance

-

Sterile conical tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

5.2. Protocol for Preparing a 10 mM Stock Solution

-

Aliquot the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, weigh 5 mg of the compound.

-

Calculate Solvent Volume: Use the following formula to determine the volume of solvent needed to achieve the desired concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For a 10 mM (0.010 mol/L) stock from 5 mg (0.005 g) of this compound (MW = 444.2 g/mol ): Volume (L) = 0.005 g / (0.010 mol/L * 444.2 g/mol ) = 0.0011256 L = 1.1256 mL

-

Dissolution: Add the calculated volume (1.1256 mL) of sterile water to the tube containing the compound.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Sterilization (Optional): If required for cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Store the stock solution at -20°C for short-term use (1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles by preparing smaller working aliquots.

5.3. Stock Solution Concentration Table

The following table provides pre-calculated solvent volumes for preparing common stock concentrations.

| Desired Concentration | Mass of 1,3-PBIT | Volume of Water to Add |

| 1 mM | 1 mg | 2.2512 mL |

| 1 mM | 5 mg | 11.2562 mL |

| 5 mM | 5 mg | 2.2512 mL |

| 5 mM | 10 mg | 4.5025 mL |

| 10 mM | 1 mg | 0.2251 mL |

| 10 mM | 10 mg | 2.2512 mL |

| (Data derived from calculations based on MW=444.2 g/mol .[1]) |

Visualized Workflows and Pathways

6.1. Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

6.2. Simplified iNOS Signaling Pathway and Inhibition

Caption: Inhibition of the iNOS pathway by 1,3-PBIT.

References

Application Notes and Protocols for the Investigation of 1,3-PBIT Dihydrobromide in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the administration and dosage of 1,3-PBIT dihydrobromide in mice have been published. The following application notes and protocols are based on the known in vitro activity of 1,3-PBIT as a potent inducible nitric oxide synthase (iNOS) inhibitor and extrapolated from in vivo studies of other selective iNOS inhibitors, such as 1400W. Researchers should use this information as a guideline and must conduct initial dose-finding and toxicity studies for this compound in their specific experimental context.

Introduction to this compound

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions, including inflammation, septic shock, and certain types of cancer. Unlike the other main isoforms of nitric oxide synthase (NOS), neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is typically expressed in response to pro-inflammatory stimuli like cytokines and microbial products. The overproduction of nitric oxide (NO) by iNOS can lead to cellular damage and contribute to disease progression. Therefore, selective inhibition of iNOS is a key therapeutic strategy.

Quantitative Data

Due to the lack of in vivo data for this compound, the following tables summarize its known in vitro inhibitory activity and provide an example of in vivo dosages for a comparable selective iNOS inhibitor, 1400W, which can be used as a starting point for designing new studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Inhibition Constant (Ki) | Selectivity vs. iNOS |

| Human iNOS | 47 nM | - |

| Human nNOS | 0.25 µM | ~5.3-fold |

| Human eNOS | 9 µM | ~191-fold |

Table 2: Example In Vivo Dosages of the Selective iNOS Inhibitor 1400W in Mice

| Dosage Range (mg/kg) | Route of Administration | Mouse Model | Reference Application |

| 5.9 - 14 | Intraperitoneal (i.p.) | Multiple Low-Dose Streptozotocin (Diabetes) | Counteracting cytokine-induced pancreatic islet suppression |

| 10 | Intraperitoneal (i.p.) | Lipopolysaccharide (LPS)-induced Endotoxic Shock | Reduction of systemic NO production and mortality[1][2] |

| 20 | Intraperitoneal (i.p.) | Diisopropylfluorophosphate (DFP) Neurotoxicity | Neuroprotection and reduction of neuroinflammation[3] |

Experimental Protocols

The following is a hypothetical protocol for the initial evaluation of an iNOS inhibitor like this compound in a mouse model of acute inflammation.

Objective

To determine the effective dose of an iNOS inhibitor to reduce systemic nitric oxide production in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Materials

-

This compound (or other test inhibitor)

-

Vehicle (e.g., sterile saline, PBS, or 10% DMSO in saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles (27-30 gauge)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Nitrite/Nitrate colorimetric assay kit

Methodology

-

Preparation of Reagents:

-

Dissolve this compound in the chosen vehicle to achieve the desired stock concentration. Sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.

-

Reconstitute LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

-

-

Animal Dosing:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into experimental groups (n=5-8 per group):

-

Group 1: Vehicle control

-